2-Bromothieno[2,3-b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromothieno[2,3-b]thiophene derivatives involves multiple pathways. For example, 3,6-dialkoxythieno[3,2-b]thiophenes can be synthesized from 3,6-dibromothieno[3,2-b]thiophene through a series of steps including etherification and carbonylation processes (Hergué, Frère, & Roncali, 2011). Additionally, large-scale synthesis methods have been reported for thieno[3,2-b]thiophene and its derivatives, showcasing catalytic vapor-phase reactions and subsequent functionalizations (Fuller, Iddon, & Smith, 1997).
Molecular Structure Analysis
The molecular structure of 2-Bromothieno[2,3-b]thiophene derivatives plays a crucial role in their electronic properties. For instance, studies have shown that the synthesis of specific derivatives leads to novel low band gap polymers characterized by cyclic voltammetry and electrochemical methods, highlighting the influence of molecular structure on electronic properties (Neef, Brotherston, & Ferraris, 1999).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromothieno[2,3-b]thiophene derivatives include bromination, lithiation, and cross-coupling reactions. These reactions facilitate the functionalization and further derivatization of the thiophene core. For example, bromination and lithium exchange reactions allow for the synthesis of various substituted thieno[3,2-b]thiophenes, demonstrating the compound's versatility in organic synthesis (Fuller, Iddon, & Smith, 1997).
Scientific Research Applications
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Pharmaceutical Applications
- Thienothiophenes, including 2-Bromothieno[2,3-b]thiophene, have been identified as potential templates for biologically active compounds . They have shown various applications such as antiviral, antitumor, antiglaucoma, and antimicrobial .
- The specific methods of application and experimental procedures would depend on the specific pharmaceutical application and would typically involve complex chemical synthesis and biological testing .
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Optoelectronic Properties
- Thienothiophenes can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture . They have applications in semiconductors, solar cells, organic field effect transistors, and electroluminiscents .
- The methods of application would typically involve incorporating the thienothiophene into the molecular structure of the material, which would require advanced knowledge of organic chemistry and material science .
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Corrosion Inhibitors
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Organic Semiconductors
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
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Biologically Active Compounds
- Thienothiophene derivatives possess diverse biological activities, such as antitumor, antiviral , and antibiotic properties . They are also used as antiglaucoma drugs and as inhibitors of platelet aggregation .
- The methods of application would typically involve complex chemical synthesis and biological testing .
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Fluorescent Dyes
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Organic Batteries and Solar Cells
- Fused thiophenes and some of their oligomers and polymers are particularly important in materials chemistry. They have applications in (dye-sensitized) solar cells, and electrochromic devices (ECDs) .
- The methods of application would typically involve incorporating the thiophene derivative into the molecular structure of the device .
- Dithienothiophenes (DTTs), which are tricycles fused with another thiophene unit, have also been extensively utilized to construct functional materials owing to their planar and rigid conjugated structures .
- The methods of application would typically involve incorporating the thiophene derivative into the molecular structure of the material .
- Thienothiophenes (TTs) are the simplest fused thiophenes, with four isomers, namely thieno[3,2-b]thiophene (1), thieno[3,4-b]thiophene (2), thieno[2,3-b]thiophene (3), and thieno[3,4-c]thiophene (4). Syntheses and polymerizations of all the TTs, except unstable thieno[3,4-c]thiophene (4), have been studied extensively .
- The methods of application would typically involve complex chemical synthesis and material science .
- Thienothiophene is an annulated ring of two thiophene rings with a stable and electron-rich structure . These molecules possess many applications including pharmaceutical as well as optoelectronic properties .
- The methods of application would typically involve complex chemical synthesis and material science .
- 2-Bromothieno[2,3-b]thiophene is found to be compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes .
- The methods of application would typically involve complex chemical synthesis and material science .
- 2-Bromothieno[2,3-b]thiophene is also used in chalcogen bonded cascades .
- The methods of application would typically involve complex chemical synthesis and material science .
- 2-Bromothieno[2,3-b]thiophene is used as a voltage-gated sodium channel blocker .
- The methods of application would typically involve complex chemical synthesis and biological testing .
Safety And Hazards
While specific toxicity data for 2-Bromothieno[2,3-b]thiophene is limited, it is known that organic halogen compounds can potentially cause irritation and damage to the human body. Therefore, safety precautions should be taken when handling this compound. Avoid prolonged exposure, do not breathe dust or vapor, and avoid contact with skin, eyes, and clothing .
Future Directions
properties
IUPAC Name |
5-bromothieno[2,3-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHZNSHNAFMJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179810 | |
Record name | Thieno(2,3-b)thiophene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothieno[2,3-b]thiophene | |
CAS RN |
25121-81-7 | |
Record name | Thieno(2,3-b)thiophene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-b)thiophene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromothieno[2,3-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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